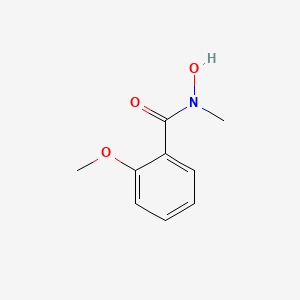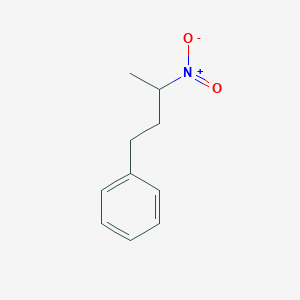![molecular formula C14H15NO B14504153 4-[(Naphthalen-1-yl)amino]butan-2-one CAS No. 63255-25-4](/img/structure/B14504153.png)
4-[(Naphthalen-1-yl)amino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Naphthalen-1-yl)amino]butan-2-one is an organic compound that features a naphthalene ring attached to an amino group, which is further connected to a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Naphthalen-1-yl)amino]butan-2-one typically involves the reaction of naphthylamine with butanone under specific conditions. One common method is the condensation reaction where naphthylamine reacts with butanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Naphthalen-1-yl)amino]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
4-[(Naphthalen-1-yl)amino]butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(Naphthalen-1-yl)amino]butan-2-one involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amino group can form hydrogen bonds with proteins, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simpler aromatic compound with two fused benzene rings.
Naphthylamine: An aromatic amine with a naphthalene ring.
Butanone: A simple ketone with a four-carbon chain.
Uniqueness
4-[(Naphthalen-1-yl)amino]butan-2-one is unique due to its combination of a naphthalene ring and a butanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler naphthalene derivatives.
Propiedades
Número CAS |
63255-25-4 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-(naphthalen-1-ylamino)butan-2-one |
InChI |
InChI=1S/C14H15NO/c1-11(16)9-10-15-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,15H,9-10H2,1H3 |
Clave InChI |
XXCQHPMRUPWNSE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCNC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-dione](/img/structure/B14504082.png)
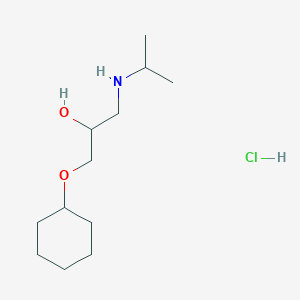
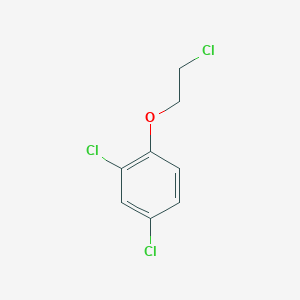
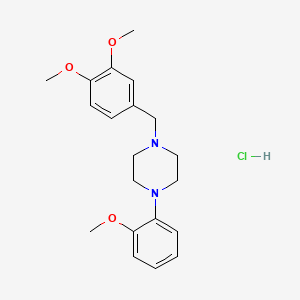
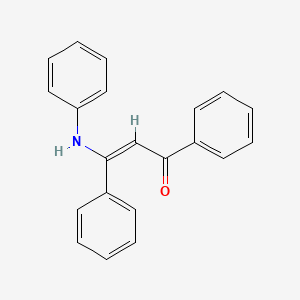
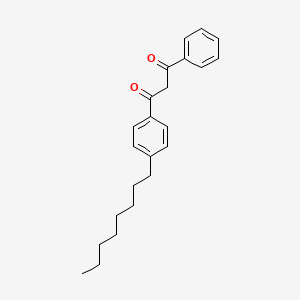
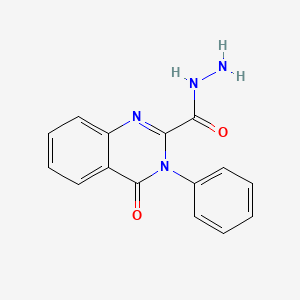
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
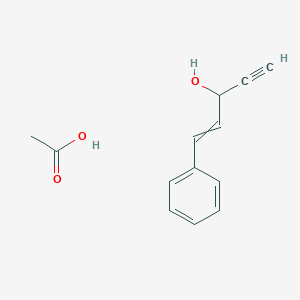
![2'-(Bromomethyl)[1,1'-biphenyl]-2-ol](/img/structure/B14504158.png)
![Dimethyl {[3-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B14504165.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
